molecular formula C17H16N2OS2 B2419668 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396714-70-7

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2419668
CAS No.: 1396714-70-7
M. Wt: 328.45
InChI Key: LRFMOQRJYRUKCZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. Common synthetic routes include the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various electrophiles and nucleophiles depending on the desired functional group

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its structural complexity and the potential for diverse applications. The combination of cyclopropyl, thiophene, and benzo[d]thiazole moieties provides a versatile scaffold for the development of new materials and therapeutic agents .

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2OS2C_{17}H_{16}N_{2}OS_{2}, with a molecular weight of 328.5 g/mol. The compound features a cyclopropyl ring, a thiophene moiety, and a benzo[d]thiazole core, which contribute to its unique pharmacological profile.

Property Value
Common NameThis compound
CAS Number1396714-70-7
Molecular FormulaC₁₇H₁₆N₂OS₂
Molecular Weight328.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole scaffold and subsequent functionalization to introduce the cyclopropyl and thiophene groups. Specific synthetic pathways may vary based on desired yields and reaction conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human leukemia (CEM-13, MT-4) and breast cancer (MCF-7, MDA-MB-231) cells with IC₅₀ values in the micromolar range .
  • Antimicrobial Activity : The compound demonstrates antibacterial properties, potentially outperforming traditional antibiotics like ampicillin and streptomycin against certain bacterial strains . Its mechanism may involve the inhibition of bacterial topoisomerases without affecting human isoforms .
  • Apoptosis Induction : Flow cytometry assays have indicated that this compound can induce apoptosis in cancer cells in a dose-dependent manner, highlighting its potential as an anticancer agent .

Comparative Studies

To better understand the efficacy of this compound, it can be compared with structurally similar compounds:

Compound Name Structural Features Unique Characteristics
Thiophene-2-sulfonamideContains thiophene and sulfonamide structureLacks cyclopropyl moiety
N-(2-hydroxyethyl)thiophene-2-sulfonamideHydroxyethyl group instead of cyclopropylDifferent steric and electronic properties
N-(4-methylphenyl)thiophene-2-sulfonamideMethylphenyl substitution on thiophenePotentially different biological activity due to sterics

The unique combination of structural features in this compound may enhance its therapeutic efficacy compared to these analogs.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Cytotoxicity Against Cancer Cell Lines : In one study, derivatives with similar thiazole scaffolds exhibited IC₅₀ values ranging from 0.12 to 15.63 μM against various cancer cell lines, indicating strong anticancer potential .
  • Selectivity in Antimicrobial Activity : Compounds based on thiazoles showed selective inhibition against bacterial topoisomerases at low concentrations without cytotoxic effects on human cells .

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(16-18-14-5-1-2-6-15(14)22-16)19(12-7-8-12)10-9-13-4-3-11-21-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFMOQRJYRUKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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